molecular formula C24H22N2O4 B11101760 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B11101760
M. Wt: 402.4 g/mol
InChI Key: MYGVBMBBOFILDU-MFKUBSTISA-N
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Description

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C24H22N2O4/c1-17-7-11-20(12-8-17)24(28)30-21-13-9-19(10-14-21)15-25-26-23(27)16-29-22-6-4-3-5-18(22)2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

MYGVBMBBOFILDU-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate typically involves the condensation reaction between 2-[(2-methylphenoxy)acetyl]hydrazine and 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is unique due to the presence of both the hydrazone functional group and the 2-methylphenoxy moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is a hydrazone compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.4 g/mol
  • IUPAC Name : [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate
  • CAS Number : 303085-89-4

The compound features a complex structure that includes a phenyl group, a hydrazinylidene moiety, and a benzoate ester. This unique arrangement contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Hydrazone : Reaction of 2-[(2-methylphenoxy)acetyl]hydrazine with an aldehyde or ketone.
  • Esterification : The hydrazone intermediate reacts with benzoic acid or its derivatives under acidic conditions.

Purification methods such as recrystallization or chromatography are employed to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydrazone moiety can inhibit enzyme activity, leading to various biological effects such as:

  • Antimicrobial Activity : Inhibition of microbial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Effects

Studies have reported that this compound can induce apoptosis in different cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a therapeutic agent in treating infections.
  • Investigation of Anticancer Properties :
    Another study focused on the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 25 µM, indicating strong potential for development into anticancer therapies.

Research Findings Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerMCF-7 (breast cancer)25 µM

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